2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile
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Overview
Description
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is an organic compound with the molecular formula C11H15N3. This compound is characterized by the presence of a nitrile group (-CN) and a pyridine ring, which are significant in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile typically involves the reaction of 3-methylpyridine-4-carbaldehyde with 2-amino-2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(((3-pyridinyl)methyl)amino)propanenitrile
- 2-Methyl-2-(((4-methylpyridin-3-yl)methyl)amino)propanenitrile
- 2-Methyl-2-(((2-methylpyridin-5-yl)methyl)amino)propanenitrile
Uniqueness
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-methyl-2-[(3-methylpyridin-4-yl)methylamino]propanenitrile |
InChI |
InChI=1S/C11H15N3/c1-9-6-13-5-4-10(9)7-14-11(2,3)8-12/h4-6,14H,7H2,1-3H3 |
InChI Key |
UBUMUMWMRBJECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(C)(C)C#N |
Origin of Product |
United States |
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